This compound falls under the category of bicyclic amines, specifically as a derivative of bicyclo[2.2.2]octane. It is often utilized in organic synthesis and medicinal chemistry due to its ability to act as an intermediate in the development of various pharmaceuticals .
The synthesis of methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound while showcasing its utility as an intermediate in pharmaceutical applications.
The molecular structure of methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate can be described as follows:
The InChIKey for this compound is HNIMISROTAIHSQ-UHFFFAOYSA-N, and it can be represented in SMILES notation as COC(=O)C12CCC(NC(=O)OC(C)(C)C)(CC1)CC2 .
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate participates in various chemical reactions, including:
These reactions make the compound versatile for synthesizing more complex molecules in medicinal chemistry.
While methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate does not have a specific mechanism of action due to its role primarily as an intermediate, it serves as a building block for constructing more complex molecules with desired properties in drug development . Its ability to undergo selective deprotection allows for targeted synthesis pathways that are crucial in medicinal chemistry.
The physical and chemical properties of methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate include:
The compound's melting point, boiling point, and other specific physical properties are often determined through experimental methods and may vary depending on purity and formulation .
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate has several applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8